ZINC05007751

Description

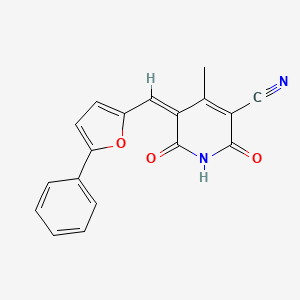

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLNUUWCOAPJED-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: ZINC05007751 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6).[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, effects on cancer cell lines, and synergistic potential with existing chemotherapeutic agents. The information is compiled from published research and is intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Mechanism of Action: NEK6 Inhibition

This compound functions as a potent, ATP site-directed inhibitor of NEK6, a serine/threonine kinase implicated in cell cycle control and tumorigenesis. The inhibition of NEK6 by this compound disrupts mitotic progression, leading to spindle defects, abnormal chromosome segregation, and ultimately, apoptosis in cancer cells.

Kinase Inhibitory Activity

This compound demonstrates low micromolar inhibitory activity against NEK6. The half-maximal inhibitory concentration (IC50) has been determined to be 3.4 ± 1.2 µM.

Kinase Selectivity

The compound exhibits high selectivity for NEK6 and the closely related NEK1. No significant inhibitory activity has been observed against other NEK family members, including NEK2, NEK7, and NEK9. This selectivity is a critical attribute for a targeted therapeutic, minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (µM) |

| NEK6 | 3.4 |

Data represents the mean from multiple independent experiments.

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | < 100 |

| PEO1 | Ovarian Cancer (BRCA2 mutated) | < 100 |

| NCI-H1299 | Non-small cell lung cancer | < 100 |

| HCT-15 | Colorectal Cancer | < 100 |

Cells were treated with this compound for 24 hours.

Table 3: Synergistic Effects with Chemotherapeutic Agents in PEO1 Ovarian Cancer Cells

| Combination Treatment (this compound concentration) | Cisplatin IC50 (µM) | Fold Reduction in Cisplatin IC50 |

| Cisplatin alone | 7.9 | - |

| Cisplatin + this compound (44 µM) | 0.1 | 79 |

The combination of 44 µM this compound and 10 µM Cisplatin exhibited the greatest synergistic effect.

Signaling Pathway

This compound exerts its effect by inhibiting NEK6, a key regulator of mitotic events. The simplified signaling pathway below illustrates the role of NEK6 in mitosis and the point of intervention by this compound.

Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

In Vitro NEK6 Kinase Assay (LANCE-Ultra)

This assay quantifies the inhibitory effect of this compound on NEK6 kinase activity.

Caption: Workflow for the LANCE-Ultra in vitro NEK6 kinase assay.

Protocol Steps:

-

Assay Buffer Preparation: A buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20 is prepared.

-

Compound Plating: this compound, diluted in DMSO, is added to the wells of a 384-well plate. Control wells receive DMSO only.

-

Enzyme Addition: A solution containing the NEK6 enzyme is added to each well.

-

Reaction Initiation: The kinase reaction is started by adding a mixture of ULight™-PLK (Ser/Thr) peptide substrate and ATP.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Detection: A solution containing a Europium-labeled anti-phospho-PLK (Ser/Thr) antibody in detection buffer is added to stop the reaction and label the phosphorylated substrate.

-

Second Incubation: The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Data Analysis: The ratio of the emission signals at 665 nm and 615 nm is used to determine the level of substrate phosphorylation. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., CCK-8 or MTT)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Protocol Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined from the resulting dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Protocol Steps:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Conclusion

This compound is a selective and potent inhibitor of NEK6 with demonstrated antiproliferative activity against a range of human cancer cell lines. Its ability to synergize with standard-of-care chemotherapeutics, such as cisplatin, in BRCA2-mutated ovarian cancer cells highlights its potential as a valuable lead compound for the development of novel anticancer agents. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further investigation and development of this compound and related compounds.

References

ZINC05007751: A Novel Inhibitor of NEK6 Kinase for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The NIMA-related kinase 6 (NEK6) is a critical regulator of mitotic progression and has emerged as a promising therapeutic target in oncology due to its frequent overexpression in various human cancers.[1][2] Inhibition of NEK6 disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis in cancer cells, making it an attractive strategy for the development of novel anti-cancer agents.[3] This technical guide provides a comprehensive overview of ZINC05007751, a potent and selective small molecule inhibitor of NEK6. We will delve into its mechanism of action, inhibitory pathway, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on NEK6-targeted cancer therapies.

The NEK6 Signaling Pathway and its Role in Cancer

NEK6 is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle. Its expression and activity are tightly regulated during normal cell division. However, in many cancers, including breast, lung, colorectal, and liver cancer, NEK6 is significantly upregulated, correlating with tumor progression and poor prognosis.[4]

The activation of NEK6 is initiated by the upstream kinase NEK9, which is itself activated by PLK1 (Polo-like kinase 1). Once activated, NEK6 phosphorylates several downstream substrates, including the kinesin motor protein Eg5, which is essential for the formation and maintenance of the bipolar mitotic spindle. By phosphorylating Eg5, NEK6 ensures proper chromosome segregation and successful completion of mitosis.

Inhibition of NEK6 disrupts this cascade, preventing the phosphorylation of Eg5 and other substrates. This leads to defects in spindle assembly, mitotic arrest, and ultimately, apoptosis. Furthermore, NEK6 has been implicated in pathways beyond mitosis, including the transforming growth factor-beta (TGF-β) signaling pathway, where it can inhibit the tumor-suppressive functions of TGF-β by interacting with Smad4. This dual role in promoting cell division and suppressing anti-growth signals makes NEK6 a compelling target for cancer therapy.

This compound: A Potent and Selective NEK6 Inhibitor

This compound has been identified as a potent, ATP-competitive inhibitor of NEK6. It exhibits significant antiproliferative activity across a panel of human cancer cell lines and demonstrates synergistic effects with conventional chemotherapeutic agents.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against NEK6 has been quantified, along with its selectivity against other NEK family kinases.

| Kinase | IC50 (µM) | Selectivity vs. NEK6 |

| NEK6 | 3.4 | - |

| NEK1 | > 30 | > 8.8-fold |

| NEK2 | Not Significant | - |

| NEK7 | Not Significant | - |

| NEK9 | Not Significant | - |

| Data compiled from publicly available sources. |

Antiproliferative Activity

This compound has been shown to inhibit the growth of various human cancer cell lines with IC50 values generally below 100 µM.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | < 100 |

| PEO1 | Ovarian Cancer | < 100 |

| NCI-H1299 | Lung Cancer | < 100 |

| HCT-15 | Colon Cancer | < 100 |

| Data reported in De Donato et al. (2018). |

Synergistic Effects with Chemotherapeutics

In a BRCA2 mutated ovarian cancer cell line (PEO1), this compound displays a synergistic effect with cisplatin and paclitaxel, significantly reducing the IC50 of these agents. For instance, in combination with 44 µM of this compound, the IC50 of cisplatin was reduced from 7.9 µM to 0.1 µM.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

In Vitro NEK6 Kinase Assay (LANCE Ultra)

This protocol is adapted from the LANCE Ultra kinase assay methodology.

Objective: To determine the in vitro inhibitory activity of this compound against NEK6 kinase.

Materials:

-

Recombinant human NEK6 enzyme

-

LANCE Ultra ULight™-MBP Peptide Substrate

-

Eu-anti-phospho-MBP Antibody

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound (or other test compounds)

-

384-well white microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

-

Kinase Reaction Mixture: Prepare a master mix containing NEK6 enzyme and ULight-MBP peptide substrate in kinase buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 5 µL of the kinase reaction mixture to each well.

-

-

Initiate Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final volume should be 15 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detection: Add 5 µL of a stop/detection solution containing EDTA and Eu-anti-phospho-MBP antibody in detection buffer.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the antiproliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound in cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., PEO1, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Analysis of Synergistic Effects

The combination index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.

Objective: To determine if this compound acts synergistically with other anticancer drugs.

Experimental Design:

-

Dose-Response Curves: Determine the IC50 values for this compound and the other drug (e.g., cisplatin) individually using the cell viability assay described above.

-

Combination Studies: Treat cells with a combination of this compound and the other drug at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.

-

Data Collection: Perform cell viability assays for each combination concentration.

Data Analysis:

-

Fraction Affected (Fa): For each dose, calculate the fraction of cells affected (Fa = 1 - fraction of viable cells).

-

Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the CI value based on the dose-effect data for the individual drugs and their combinations. The CI is calculated using the following equation: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2 Where (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x), and (Dx)1 and (Dx)2 are the concentrations of the individual drugs that produce the same effect.

-

Interpretation:

-

CI < 1 indicates synergism.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

Conclusion

This compound is a promising NEK6 inhibitor with potent in vitro and cellular activity. Its ability to induce mitotic arrest and its synergistic effects with standard-of-care chemotherapeutics highlight its potential as a novel anticancer agent. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other NEK6 inhibitors. Continued research into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to advance its clinical translation.

References

- 1. revvity.com [revvity.com]

- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

In-Depth Technical Guide: The Biological Activity of ZINC05007751 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the small molecule ZINC05007751 in various cancer cell lines. The information presented is collated from publicly available research, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Core Compound Activity: NEK6 Inhibition

This compound has been identified as a potent inhibitor of NIMA-related kinase 6 (NEK6), a serine/threonine kinase implicated in cell cycle control and tumorigenesis.[1][2][3][4] In vitro kinase assays have demonstrated that this compound inhibits NEK6 activity with a half-maximal inhibitory concentration (IC50) of 3.4 ± 1.2 µM .[3] The compound exhibits selectivity for NEK1 and NEK6, with no significant activity observed against NEK2, NEK7, and NEK9.

Antiproliferative Activity in Cancer Cell Lines

This compound has demonstrated significant antiproliferative effects across a panel of human cancer cell lines. The IC50 values for growth inhibition after a 72-hour treatment period are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 88.3 ± 9.5 |

| PEO1 | Ovarian Cancer | 44.1 ± 7.2 |

| NCI-H1299 | Lung Cancer | 75.8 ± 8.1 |

| HCT-15 | Colon Cancer | 95.2 ± 10.3 |

| MCF-7 | Breast Cancer | > 100 |

| COV318 | Ovarian Cancer | > 100 |

| NCI-H1975 | Lung Cancer | > 100 |

| SW948 | Colon Cancer | > 100 |

Data sourced from De Donato M, et al. Sci Rep. 2018;8(1):16047.

Experimental Protocols

Cell-Based Cytotoxicity Assay

The antiproliferative activity of this compound was determined using a luminescence-based cell viability assay.

-

Cell Seeding: Cancer cell lines were seeded in 96-well black plates at a density of 40,000 cells/ml (for HCT-15 and MCF-7) or 100,000 cells/ml (for all other cell lines).

-

Compound Treatment: Twenty-four hours after seeding, this compound was added in quadruplicate at concentrations ranging from 6 µM to 190 µM.

-

Incubation: Cells were incubated with the compound for 72 hours.

-

Viability Assessment: Cell growth inhibition was evaluated using the ATPlite kit (PerkinElmer), which measures ATP levels as an indicator of cell viability.

-

Data Analysis: The IC50 values were calculated from dose-response curves.

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated in the PEO1 ovarian cancer cell line using flow cytometry.

-

Cell Treatment: PEO1 cells were treated with this compound at its IC50 concentration (44.1 µM).

-

Time Points: Cells were harvested at 24, 48, and 72 hours post-treatment.

-

Fixation: Cells were fixed in 70% ethanol.

-

Staining: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: The percentage of cells in each phase was quantified using cell cycle analysis software (e.g., ModFit LT).

Mechanism of Action: Cell Cycle Perturbation

Treatment of PEO1 ovarian cancer cells with this compound resulted in a notable perturbation of the cell cycle. A significant increase in the percentage of cells in the G2/M phase was observed, with a corresponding decrease in the G0/G1 population. This effect was measurable at 24 hours and sustained over the 72-hour treatment period, suggesting that the inhibition of NEK6 by this compound leads to a G2/M arrest. This is consistent with the known role of NEK6 in mitotic progression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows.

Caption: Proposed mechanism of this compound-induced G2/M arrest via NEK6 inhibition.

Caption: Workflow for determining the cytotoxic effects of this compound.

Caption: Workflow for analyzing the effects of this compound on the cell cycle.

Synergistic Effects with Chemotherapeutic Agents

In the BRCA2-mutated ovarian cancer cell line PEO1, this compound exhibits a synergistic effect with standard-of-care chemotherapeutic agents, cisplatin and paclitaxel. This suggests a potential role for this compound in combination therapies to enhance the efficacy of existing cancer treatments, particularly in cancers with specific genetic backgrounds such as BRCA mutations.

Apoptosis Induction

Conclusion and Future Directions

This compound is a promising NEK6 inhibitor with demonstrated antiproliferative activity against a range of cancer cell lines. Its ability to induce G2/M cell cycle arrest provides a clear mechanism for its anticancer effects. The synergistic activity with established chemotherapeutics highlights its potential in combination therapy.

Future research should focus on:

-

Investigating the induction of apoptosis by this compound.

-

Elucidating the detailed downstream molecular signaling cascade following NEK6 inhibition by this compound.

-

Evaluating the in vivo efficacy and safety profile of this compound in preclinical cancer models.

-

Exploring the compound's potential across a broader range of cancer types, particularly those known to overexpress NEK6.

References

ZINC05007751: An In-Depth Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 has been identified as a potent inhibitor of the NIMA-related kinase 6 (NEK6), a protein implicated in cell cycle control and tumorigenesis. This technical guide provides a comprehensive overview of the known selectivity profile of this compound, detailed experimental methodologies for kinase activity assessment, and a review of the signaling pathways involving its primary targets. While a broad, kinome-wide selectivity profile for this compound is not publicly available at this time, this document consolidates the existing data to inform further research and development efforts.

Selectivity Profile of this compound

This compound demonstrates potent inhibition of NEK6 with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2] Current data indicates a high degree of selectivity for NEK6 and its close homolog NEK1 over other tested members of the NIMA-related kinase family, specifically NEK2, NEK7, and NEK9, against which no significant activity was observed.[1]

Table 1: Quantitative Kinase Inhibition Data for this compound

| Kinase Target | IC50 (μM) |

| NEK6 | 3.4 |

| NEK1 | Activity reported, but quantitative IC50 not specified |

| NEK2 | No significant activity |

| NEK7 | No significant activity |

| NEK9 | No significant activity |

Data sourced from De Donato M, et al. Sci Rep. 2018.[1]

Experimental Protocols

The primary method utilized to determine the inhibitory activity of this compound against NEK6 was the LANCE® Ultra Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based platform.

LANCE® Ultra Kinase Assay Protocol (General)

This protocol describes a generalized procedure for determining kinase activity and inhibition, as specific details from the original study on this compound are not fully available.

Objective: To measure the in vitro inhibitory effect of a compound on the activity of a specific kinase.

Materials:

-

Recombinant Kinase (e.g., NEK6)

-

ULight™-labeled substrate peptide

-

Europium (Eu)-labeled anti-phospho-substrate antibody

-

ATP

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop Solution (e.g., 10 mM EDTA in 1X LANCE Detection Buffer)

-

384-well white opaque microplates

-

TR-FRET enabled plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the recombinant kinase (e.g., NEK6) and the ULight™-labeled substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 15 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding 5 µL of the Stop Solution containing EDTA.

-

Add 5 µL of the Eu-labeled anti-phospho-substrate antibody diluted in LANCE Detection Buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at ~320-340 nm and emission at 615 nm (Europium) and 665 nm (ULight™ acceptor).

-

The TR-FRET signal is proportional to the amount of phosphorylated substrate and is calculated as the ratio of the emission at 665 nm to that at 615 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: LANCE® Ultra Kinase Assay Workflow.

Signaling Pathways

This compound's primary targets, NEK1 and NEK6, are involved in critical cellular processes, including DNA damage response and cell cycle regulation.

NEK1 Signaling in DNA Damage Response

NEK1 is a crucial component of the DNA Damage Response (DDR) pathway. It functions independently of the canonical ATM and ATR kinases.[3] Upon DNA damage, NEK1 is activated and localizes to the site of damage, where it is required for the activation of downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and allowing for DNA repair.

Caption: NEK1 in the DNA Damage Response Pathway.

NEK6 Signaling in Cell Cycle Progression

NEK6 is a mitotic kinase that plays a key role in the G2/M transition and proper execution of mitosis. It is part of a signaling cascade involving NEK9 and NEK7. NEK9, activated by mitotic kinases such as PLK1, phosphorylates and activates NEK6 and NEK7. Activated NEK6 then contributes to the establishment of a proper mitotic spindle, ensuring accurate chromosome segregation. NEK6 has also been shown to be involved in the TGFβ/Smad and mTOR signaling pathways.

Caption: NEK6 Mitotic Signaling Cascade.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the roles of NEK1 and NEK6 kinases. The available data demonstrates its potency and selectivity within the NEK family. However, the lack of a comprehensive, kinome-wide selectivity profile represents a significant knowledge gap. To fully understand the therapeutic potential and potential off-target effects of this compound, it is imperative that future studies include broad kinase panel screening. Such data will be crucial for interpreting cellular and in vivo studies and for guiding any potential drug development efforts based on this chemical scaffold.

References

ZINC05007751: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

| ZINC ID | ZINC05007751 |

| CAS Number | 591239-68-8[1] |

| Molecular Formula | C₁₈H₁₂N₂O₃[1] |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | (5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile |

Introduction

This compound is a small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[2] Overexpression of NEK6 has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target. This compound has demonstrated potent and selective inhibitory activity against NEK6, leading to antiproliferative effects in cancer cell lines and synergistic activity with established chemotherapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, effects on cancer cells, and detailed experimental protocols.

Biochemical Activity and Selectivity

This compound is a potent inhibitor of NEK6 with a reported half-maximal inhibitory concentration (IC₅₀) of 3.4 µM.[2][3] The compound exhibits high selectivity for NEK6, with no significant activity observed against other NEK family members such as NEK1, NEK2, NEK7, and NEK9.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (µM) |

| NEK6 | 3.4 |

| NEK1 | Not significant |

| NEK2 | Not significant |

| NEK7 | Not significant |

| NEK9 | Not significant |

Antiproliferative Activity

This compound has been shown to inhibit the growth of a panel of human cancer cell lines with IC₅₀ values generally below 100 µM.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | < 100 |

| PEO1 | Ovarian Cancer | < 100 |

| NCI-H1299 | Lung Cancer | < 100 |

| HCT-15 | Colon Cancer | < 100 |

Synergistic Effects with Chemotherapeutic Agents

A significant finding is the synergistic effect of this compound with conventional chemotherapy drugs. In a BRCA2-mutated ovarian cancer cell line (PEO1), co-administration of this compound with cisplatin or paclitaxel resulted in a significant reduction of the IC₅₀ of these agents. This suggests that inhibiting NEK6 could be a valuable strategy to overcome chemotherapy resistance.

Mechanism of Action and Signaling Pathways

NEK6 is a key regulator of mitotic events. Its inhibition by this compound leads to defects in mitotic progression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

NEK6 Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against NEK6.

Materials:

-

Recombinant human NEK6 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and ATP to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the recombinant NEK6 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, PEO1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat them with this compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for studying the role of NEK6 in cell cycle regulation and oncology. Its potent and selective inhibitory activity, coupled with its demonstrated antiproliferative and synergistic effects, makes it a promising lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other NEK6 inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]

ZINC05007751: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of ZINC05007751, a novel small molecule inhibitor of the NIMA-related kinase 6 (NEK6). This compound was identified through a virtual screening campaign and has demonstrated potent and selective inhibitory activity against NEK6, a kinase implicated in cell cycle regulation and tumorigenesis. This document details the molecule's mechanism of action, in vitro efficacy against various cancer cell lines, and synergistic potential with existing chemotherapeutic agents. Detailed experimental protocols for the key characterization assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Introduction

The NIMA (Never in Mitosis A)-related kinases (NEKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle.[1] Among the 11 human NEK family members, NEK6 has emerged as a significant target in oncology due to its overexpression in various human cancers and its essential role in mitotic progression.[1][2] NEK6 is involved in the G2/M transition, spindle formation, and cytokinesis. Its dysregulation can lead to genomic instability, a hallmark of cancer. Therefore, the development of selective NEK6 inhibitors represents a promising therapeutic strategy.

This compound, also referred to as compound 8 in the primary literature, was discovered through a combination of structure-based and ligand-based virtual screening techniques.[2][3] This guide summarizes the initial findings on this compound, presenting its inhibitory potency, selectivity, and anti-proliferative effects.

Discovery of this compound

The identification of this compound was the result of a computational drug discovery effort aimed at identifying novel scaffolds for NEK6 inhibition. The process involved the following key steps:

-

Homology Modeling: A three-dimensional model of the NEK6 kinase domain was constructed to provide a structural basis for virtual screening.

-

Pharmacophore-Based Screening: Known NEK6 inhibitors were used to generate a pharmacophore model, which defined the essential chemical features required for binding to the ATP-binding site of NEK6.

-

Virtual Screening: A large compound library (ZINC database) was screened against the NEK6 homology model and the pharmacophore model to identify potential hit compounds.

-

In Vitro Validation: Top-ranking compounds from the virtual screen were purchased and subjected to in vitro kinase assays to determine their actual inhibitory activity against NEK6. This compound emerged as one of the most potent hits from this screen.

Mechanism of Action and In Vitro Potency

This compound functions as an ATP-competitive inhibitor of NEK6. It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against NEK6

| Target | IC50 (µM) |

| NEK6 | 3.4 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | < 100 |

| PEO1 | Ovarian Cancer | < 100 |

| NCI-H1299 | Lung Cancer | < 100 |

| HCT-15 | Colon Cancer | < 100 |

Table 3: Synergistic Activity of this compound with Cisplatin in PEO1 Ovarian Cancer Cells

| Treatment | Cisplatin IC50 (µM) |

| Cisplatin alone | 7.9 |

| Cisplatin + this compound (44 µM) | 0.1 |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter for its potential as a therapeutic agent. This compound has been shown to be highly selective for NEK6 and its closest homolog, NEK1, with no significant inhibitory activity observed against other NEK family members.

Table 4: Kinase Selectivity of this compound

| Kinase | Activity |

| NEK1 | Active |

| NEK2 | No significant activity |

| NEK6 | Active |

| NEK7 | No significant activity |

| NEK9 | No significant activity |

Biological Effects

In addition to its direct inhibitory effect on NEK6, this compound exhibits several biological effects in cancer cells, consistent with the known functions of its target.

Cell Cycle Perturbation

Treatment of PEO1 ovarian cancer cells with this compound leads to a perturbation of the cell cycle, which is a direct consequence of NEK6 inhibition.

Synergistic Anti-tumor Activity

This compound demonstrates a synergistic effect when combined with the DNA-damaging agent Cisplatin and the microtubule-stabilizing agent Paclitaxel in a BRCA2-mutated ovarian cancer cell line. This suggests that inhibiting NEK6 may sensitize cancer cells to the effects of conventional chemotherapy.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of this compound.

LANCE-Ultra NEK6 Kinase Assay

This assay was used to determine the in vitro inhibitory potency of this compound against NEK6.

Materials:

-

Recombinant human NEK6 enzyme

-

ULight™-labeled peptide substrate

-

Europium-labeled anti-phospho-specific antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.

-

In a 384-well plate, add NEK6 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (1% DMSO) to the wells.

-

Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phospho-specific antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay was used to assess the anti-proliferative effects of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom microplates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically from 6 µM to 190 µM) or vehicle control (DMSO) for 24 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method was used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

PEO1 ovarian cancer cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat PEO1 cells with this compound or vehicle control for the desired time period.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

This compound is a novel and selective inhibitor of NEK6 with promising anti-proliferative activity against a range of human cancer cell lines. Its ability to synergize with standard-of-care chemotherapeutics highlights its potential for combination therapies. The data presented in this guide provide a solid foundation for further preclinical development. Future studies should focus on lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models of cancer, and a more comprehensive characterization of its off-target effects and pharmacokinetic profile. The detailed experimental protocols provided herein should facilitate the replication and extension of these initial findings by the scientific community.

References

ZINC05007751: A Technical Guide on a Novel NEK6 Inhibitor for Anti-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC05007751 has been identified as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a protein kinase implicated in cell cycle control and tumorigenesis. This technical guide provides a comprehensive overview of this compound's potential as an anti-cancer agent, summarizing its mechanism of action, in vitro efficacy, and synergistic effects with existing chemotherapeutic agents. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate further research and development.

Introduction

The search for novel anti-cancer therapeutics continues to be a primary focus of biomedical research. A promising strategy involves targeting kinases that are crucial for cancer cell proliferation and survival. One such target is the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a vital role in the G2/M phase of the cell cycle.[1][2] Overexpression of NEK6 has been observed in various human cancers and is often associated with poor prognosis.[1]

This compound, also referred to as compound 8 in initial discovery studies, has emerged as a selective inhibitor of NEK6.[3] This small molecule demonstrates significant anti-proliferative activity against a range of cancer cell lines and exhibits synergistic anti-cancer effects when combined with standard chemotherapy drugs.[4] This guide will delve into the technical details of this compound, providing the necessary information for its evaluation as a potential anti-cancer drug candidate.

Mechanism of Action

This compound functions as a potent inhibitor of NEK6, with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM. NEK6 is a key regulator of mitosis, and its inhibition by this compound leads to cell cycle perturbation, specifically affecting the G2/M transition. By targeting NEK6, this compound disrupts the normal progression of the cell cycle in cancer cells, ultimately leading to an inhibition of their proliferation.

NEK6 Signaling Pathway

NEK6 is involved in a complex signaling network that controls cell division. Its activity is regulated by upstream kinases, and it, in turn, phosphorylates downstream substrates to orchestrate mitotic events. The inhibition of NEK6 by this compound is expected to disrupt these downstream signaling events, contributing to its anti-cancer effects. NEK6 has also been shown to interact with other significant cancer-related pathways, including the TGFβ/Smad and STAT3 signaling pathways.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against NEK6 and various cancer cell lines.

Table 1: Kinase Inhibitory Activity

| Target | IC50 (μM) |

| NEK6 | 3.4 |

Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Breast Cancer | < 100 |

| PEO1 | Ovarian Cancer | < 100 |

| NCI-H1299 | Non-small cell lung cancer | < 100 |

| HCT-15 | Colorectal Cancer | < 100 |

Data indicates that this compound inhibits the growth of these cell lines with IC50 values below 100 μM after 24 hours of treatment.

Table 3: Synergistic Effects with Chemotherapeutics in PEO1 (Ovarian Cancer) Cells

| Combination | Cisplatin IC50 (μM) |

| Cisplatin alone | 7.9 |

| This compound (44 μM) + Cisplatin (10 μM) | 0.1 |

The combination of this compound with Cisplatin demonstrates a significant synergistic effect, drastically reducing the IC50 of Cisplatin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro NEK6 Kinase Assay (LANCE Ultra TR-FRET)

This protocol is adapted from standard LANCE Ultra kinase assay procedures and is suitable for determining the IC50 of this compound against NEK6.

Materials:

-

Recombinant human NEK6 enzyme

-

ULight™-labeled substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound (dissolved in DMSO)

-

384-well white opaque microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add the NEK6 enzyme to each well.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phospho-substrate antibody in LANCE detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 320 or 340 nm).

-

Calculate the ratio of the two emission signals and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., PEO1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture dishes and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Discussion and Future Directions

The available in vitro data strongly suggests that this compound is a promising lead compound for the development of a novel anti-cancer agent. Its potent and selective inhibition of NEK6, coupled with its anti-proliferative activity and synergistic effects with established chemotherapeutics, warrants further investigation.

To advance the development of this compound, the following studies are recommended:

-

In vivo efficacy studies: Evaluation of the anti-tumor activity of this compound in animal models of cancer (e.g., xenograft models).

-

Pharmacokinetic studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Toxicology studies: Determination of the safety profile of this compound in preclinical models.

-

Lead optimization: medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.

Conclusion

This compound is a valuable research tool for studying the role of NEK6 in cancer and represents a promising starting point for the development of a new class of anti-cancer drugs. The data and protocols presented in this guide are intended to facilitate further research into this and other NEK6 inhibitors, with the ultimate goal of translating these findings into clinical applications.

Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. Further comprehensive preclinical and clinical studies are required to establish its safety and efficacy.

References

In Vitro Antiproliferative Profile of ZINC05007751: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751, also identified as compound 8, has emerged as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6).[1][2][3] NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis, and its overexpression has been implicated in the tumorigenesis of various cancers.[4][5] This technical guide provides an in-depth overview of the in vitro antiproliferative effects of this compound, detailing its inhibitory activity, impact on cancer cell lines, and the underlying mechanism of action. The information presented is collated from the primary scientific literature to support further research and development of this promising anti-cancer agent.

Quantitative Analysis of Antiproliferative Activity

This compound demonstrates significant inhibitory activity against NEK6 and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (µM) |

| NEK6 | 3.4 ± 1.2 |

Data sourced from De Donato M, et al. Sci Rep. 2018.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Adenocarcinoma | < 100 |

| PEO1 | Ovarian Cancer | < 100 |

| NCI-H1299 | Non-small Cell Lung Carcinoma | < 100 |

| HCT-15 | Colorectal Adenocarcinoma | < 100 |

Data indicates that the IC50 values are below 100 µM as reported in the primary literature. Precise values were not specified.

Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of this compound.

In Vitro Kinase Assay

The inhibitory activity of this compound against NEK6 was determined using a LANCE-Ultra NEK6 kinase assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.

Experimental Workflow:

Caption: Workflow for the in vitro NEK6 kinase inhibition assay.

Protocol Details:

-

Assay Components: The assay is performed in a 384-well plate containing NEK6 enzyme, a ULight™-biotinylated peptide substrate, and varying concentrations of this compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.

-

Detection: A detection mix containing a Europium-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated substrate.

-

TR-FRET Measurement: Following another incubation period, the plate is read on a TR-FRET compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of NEK6 activity by this compound.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Antiproliferative Assay (Sulforhodamine B - SRB Assay)

The antiproliferative effects of this compound on cancer cell lines were evaluated using the Sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Experimental Workflow:

References

- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NEK Family Kinases: Structure, Function, and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZINC05007751, a Novel NEK6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4] Overexpression of NEK6 has been implicated in the tumorigenesis of various cancers, making it an attractive therapeutic target.[5] this compound has demonstrated antiproliferative activity against a range of human cancer cell lines and exhibits a synergistic effect with standard chemotherapeutic agents, highlighting its potential in oncology research and drug development.

These application notes provide detailed protocols for the cell culture and experimental evaluation of this compound, based on published research.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Target | Reference |

| NEK6 Inhibition (IC50) | 3.4 µM | Recombinant NEK6 | |

| Antiproliferative Activity (IC50) | < 100 µM | MDA-MB-231 (Breast Cancer) | |

| < 100 µM | PEO1 (Ovarian Cancer) | ||

| < 100 µM | NCI-H1299 (Lung Cancer) | ||

| < 100 µM | HCT-15 (Colon Cancer) | ||

| Synergistic Effect with Cisplatin | Reduces Cisplatin IC50 from 7.9 µM to 0.1 µM | PEO1 (Ovarian Cancer) |

Experimental Protocols

General Cell Culture

This protocol outlines the basic procedures for maintaining and propagating the cancer cell lines used in the evaluation of this compound.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete culture medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

-

Plate the cells in new flasks at the desired density for maintenance or in multi-well plates for experiments.

-

Change the medium every 2-3 days.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

For cell-based assays, dilute the stock solution to the desired final concentrations in complete culture medium immediately before use. It is recommended to prepare fresh dilutions for each experiment.

Antiproliferative (Cell Viability) Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Procedure:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and wells with medium only (blank).

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: Simplified signaling pathway of NEK6 in cell cycle progression and its inhibition by this compound.

Caption: Experimental workflow for determining the antiproliferative activity of this compound.

References

- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NEK6 functions as an oncogene to promote the proliferation and metastasis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of ZINC05007751 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1][2][3][4][5] It has demonstrated antiproliferative activity across various human cancer cell lines and exhibits a synergistic effect with chemotherapeutic agents like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. Accurate and consistent preparation of a this compound stock solution is crucial for ensuring reproducible results in downstream applications such as cell-based assays and mechanism of action studies. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.

Physicochemical Data and Solubility

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Source |

| Molecular Formula | C18H12N2O3 | |

| Molecular Weight | 304.3 g/mol | |

| CAS Number | 591239-68-8 | |

| Appearance | Crystalline solid | |

| Solubility in DMSO | Up to 61 mg/mL (approx. 200 mM) | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | Insoluble |

Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for optimal dissolution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for in vitro experiments and is well within the compound's solubility limits.

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Perform all steps in a chemical fume hood to avoid inhalation of the powder.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Procedure

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 304.3 g/mol x 1000 mg/g = 3.043 mg

-

Weigh the Compound:

-

Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

-

Carefully weigh out 3.043 mg of this compound powder and transfer it into the tared container.

-

-

Add DMSO:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the this compound powder.

-

-

Dissolution:

-

Tightly cap the vial.

-

Vortex the solution for 1-2 minutes or until the compound is completely dissolved. A clear, yellowish solution should be observed. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied.

-

-

Storage and Handling:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Short-term Storage: For use within a month, store the aliquots at -20°C.

-

Long-term Storage: For storage up to a year, store the aliquots at -80°C.

-

Protection from Light: Store the solid compound and its solutions protected from light.

-

Stability: The compound is reported to be unstable in solution; therefore, freshly prepared solutions are recommended for optimal results.

-

Diagrams

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Dilution for Cell-Based Assays

Caption: General workflow for diluting DMSO stock for cell-based assays.

Protocol for Preparing Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

-

Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: It is best practice to perform serial dilutions. First, dilute the concentrated stock solution in DMSO to an intermediate concentration. Then, dilute this intermediate solution into the final cell culture medium to achieve the desired working concentration. This stepwise process helps prevent the compound from precipitating out of the aqueous medium.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

References

Optimal Concentration of ZINC05007751 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC05007751 has been identified as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a protein implicated in cell cycle control and tumorigenesis. This document provides detailed application notes and standardized protocols for determining the optimal concentration of this compound for various in vitro assays. The provided methodologies are based on published findings and are intended to guide researchers in accurately assessing the anti-proliferative and cell cycle effects of this compound on cancer cell lines.

Introduction

This compound is a small molecule inhibitor of NEK6 with a reported IC50 of 3.4 μM in kinase assays.[1] In vitro studies have demonstrated its antiproliferative activity against a panel of human cancer cell lines, including breast (MDA-MB-231), ovarian (PEO1), lung (NCI-H1299), and colon (HCT-15) cancer cells, with IC50 values generally below 100 μM.[1] Furthermore, this compound has shown synergistic effects with standard chemotherapeutic agents like Cisplatin in BRCA2 mutated ovarian cancer cells.[1] Understanding the optimal concentration range and the appropriate experimental conditions is crucial for reproducible and meaningful in vitro evaluation of this compound.

Data Presentation: Quantitative Analysis of this compound In Vitro Activity

The following tables summarize the reported quantitative data for this compound, providing a basis for experimental design.

Table 1: Kinase Inhibition

| Target | IC50 (μM) |

| NEK6 | 3.4 |

Data from in vitro kinase assays.

Table 2: Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Breast | < 100 |

| PEO1 | Ovarian | < 100 |

| NCI-H1299 | Lung | < 100 |

| HCT-15 | Colon | < 100 |

IC50 values were determined after a 24-hour incubation period.[1]

Table 3: Synergistic Activity with Cisplatin

| Cell Line | Treatment | Cisplatin IC50 (μM) |

| PEO1 | Cisplatin alone | 7.9 |

| PEO1 | Cisplatin + 44 μM this compound | 0.1 |

This demonstrates a significant synergistic effect in reducing the required concentration of Cisplatin.[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the efficacy of this compound. These are standardized protocols and should be optimized for your specific cell lines and laboratory conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is designed to determine the IC50 of this compound on adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-